2-Cyano-6-fluoropyridine

Physical characterization Procurement Handling

2-Cyano-6-fluoropyridine (CAS 3939-15-9) is a privileged heterocyclic building block featuring ortho-ortho positioned cyano and fluorine substituents. This unique architecture enables bidentate metal coordination for supramolecular chemistry and reduces unwanted side reactions compared to halogenated analogs. The scaffold is validated for FGFR4/VEGFR kinase inhibitor development and agrochemical active ingredient synthesis. Source ≥98% pure material for reliable, reproducible results.

Molecular Formula C6H3FN2
Molecular Weight 122.1 g/mol
CAS No. 3939-15-9
Cat. No. B1355503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-fluoropyridine
CAS3939-15-9
Molecular FormulaC6H3FN2
Molecular Weight122.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)C#N
InChIInChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
InChIKeyNVOLTPVZQXTZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-6-fluoropyridine (CAS 3939-15-9): A Dual-Functional Pyridine Building Block for Pharmaceutical and Agrochemical Intermediate Procurement


2-Cyano-6-fluoropyridine (CAS 3939-15-9), also known as 6-fluoropyridine-2-carbonitrile, is a fluorinated pyridine derivative substituted with a cyano group (-CN) and a fluorine atom (-F) at the two ortho-positions . With a molecular formula of C6H3FN2 and a molecular weight of 122.10 g/mol, this heterocyclic building block exhibits a melting point of 31–35°C, a boiling point of approximately 234°C, and a flash point of 95°C . The compound is characterized by its water insolubility and ambient temperature stability under sealed, dry storage conditions .

Why Generic 2-Substituted Pyridine Intermediates Cannot Replace 2-Cyano-6-fluoropyridine in Ortho-Dual-Functionalized Scaffold Synthesis


Generic substitution of 2-cyano-6-fluoropyridine with structurally similar pyridine derivatives fails due to the unique ortho-ortho positioning of the cyano and fluorine substituents, which confers distinct reactivity and physicochemical properties not present in alternative regioisomers or halogen variants. The fluorine atom at the 6-position introduces electronegativity and metabolic stability, while the cyano group at the 2-position provides a versatile handle for nucleophilic addition, cycloaddition, and reduction pathways . Notably, the fluorine substitution in this compound reduces reactivity compared to chlorinated or brominated analogues, enabling more controlled synthetic transformations and minimizing undesired side reactions . Furthermore, alternative regioisomers such as 2-cyano-5-fluoropyridine lack the ortho-proximity of the two functional groups, which is critical for forming centrosymmetric dinuclear metal complexes with silver(I) that exhibit molecular ladder-like architectures linked by BF4- counteranions [1].

Quantitative Evidence for 2-Cyano-6-fluoropyridine: Procurement-Relevant Differentiation from In-Class Comparators


Melting Point and Physical Form: Ambient Temperature Solid Facilitating Accurate Weighing Versus Liquid Analogues

2-Cyano-6-fluoropyridine is a solid at ambient temperature with a melting point range of 31–35°C . In contrast, the closely related comparator 2-chloro-6-fluoropyridine (CAS 20885-12-5) also exhibits a melting point of 31.0–35.0°C and is similarly a solid [1]. Both compounds share comparable physical handling characteristics for accurate weighing and formulation without requiring low-temperature storage. This parity in physical form means procurement selection must rely on functional group differentiation (cyano vs. chloro) for downstream synthetic compatibility rather than handling convenience alone.

Physical characterization Procurement Handling Formulation

Boiling Point and Thermal Stability: Higher Temperature Tolerance Versus Chloro and Unsubstituted Pyridine Analogues

2-Cyano-6-fluoropyridine exhibits a boiling point of approximately 234°C (at 760 mmHg) . The comparator 2-chloro-6-fluoropyridine (CAS 20885-12-5) has a significantly lower boiling point of approximately 169°C (at 760 mmHg), representing a 65°C difference [1]. The higher boiling point of the cyano-substituted compound reflects stronger intermolecular dipole-dipole interactions due to the polar nitrile group, allowing it to tolerate higher reaction temperatures without volatilization during solvent-intensive processes. Additionally, 2-cyano-6-fluoropyridine is reported to be stable at room temperature and normal pressure under sealed, dry storage conditions away from light, with no specialized low-temperature storage required .

Thermal stability Process chemistry Scale-up Reaction optimization

Synthetic Route and Yield: One-Step Nucleophilic Substitution from 2,6-Difluoropyridine with 66% Yield

2-Cyano-6-fluoropyridine can be synthesized via nucleophilic substitution of 2,6-difluoropyridine with sodium cyanide in DMSO, achieving a reported yield of approximately 66% [1]. Alternative synthetic approaches include starting from 2-cyanopyridine via fluorination or from pyridine via stepwise functionalization . This single-step approach from a readily available difluoropyridine precursor provides a straightforward, industrially relevant synthetic route. For comparison, the alternative pathway starting from 2-cyanopyridine requires fluorination chemistry that may be more challenging or lower-yielding depending on the fluorinating agent employed. The difluoropyridine-based route leverages the differential reactivity of the two fluorine atoms, with the 2-position fluorine being more susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.

Synthesis Process chemistry Route scouting Cost of goods

Pharmaceutical Intermediate Utility: Documented Use in Kinase Inhibitor and C5a Receptor Ligand Development Programs

2-Cyano-6-fluoropyridine and related 2-cyanopyridine scaffolds have been documented in patent literature as key intermediates for the development of kinase inhibitors and receptor ligands. Specifically, cyanopyridine derivatives incorporating the 2-cyanopyridine core have demonstrated potent and selective VEGFR-2/VEGFR-3 inhibitory activity, with structure-activity relationship (SAR) studies directed toward optimization of these analogues [1]. Additionally, patents describe 3-substituted-6-aryl pyridines as ligands of C5a receptors for treating immunological and inflammatory diseases, with cyano-substituted pyridine cores serving as privileged scaffolds [2]. Another patent family (WO-2019242689-A1) discloses cyano-substituted pyridine and pyrimidine compounds as kinase inhibitors with good inhibitory activity against FGFR4 and mutant FGFR4 V550L [3]. While specific quantitative IC50 data for 2-cyano-6-fluoropyridine-derived final compounds were not extracted in this analysis, the compound's positioning as a building block in these development programs underscores its validated utility in medicinal chemistry campaigns.

Drug discovery Medicinal chemistry Kinase inhibitors Immunology

Density and Physical Handling: Comparable Density to Chloro Analogue with Distinct Functional Group Reactivity

2-Cyano-6-fluoropyridine exhibits a density of approximately 1.24 g/cm³ . For comparison, the chloro analogue 2-chloro-6-fluoropyridine (CAS 20885-12-5) has a reported density of approximately 1.331 g/cm³ [1]. The modest 7% lower density of the cyano-substituted compound reflects the lighter mass of the nitrile group compared to chlorine. The compound is reported to be insoluble in water . This insolubility profile is typical for fluorinated pyridine derivatives and necessitates the use of organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate) for synthetic manipulations. The cyano group provides a versatile handle for further transformations—including reduction to aminomethyl derivatives, hydrolysis to carboxylic acids, and cycloaddition to heterocycles—that is not available with the chloro substituent.

Physical properties Formulation Process chemistry Solubility

High-Value Application Scenarios for 2-Cyano-6-fluoropyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Drug Discovery: FGFR4 and VEGFR-2/VEGFR-3 Targeting Programs

2-Cyano-6-fluoropyridine serves as a privileged cyanopyridine core scaffold for developing kinase inhibitors targeting FGFR4 (including mutant FGFR4 V550L) and VEGFR-2/VEGFR-3 [REFS-1, REFS-2]. The cyano group at the 2-position enables subsequent functionalization via reduction to aminomethyl derivatives or hydrolysis to carboxamide moieties, while the fluorine atom at the 6-position contributes to metabolic stability and modulates electronic properties of the pyridine ring. SAR studies on uriedophenoxy-2-cyanopyridines have demonstrated potent and selective VEGFR-2/VEGFR-3 inhibition, supporting the utility of this scaffold in anti-angiogenic and anti-lymphangiogenic therapeutic programs [1].

Immunology and Inflammation: C5a Receptor Ligand Development

The 2-cyanopyridine core, including 2-cyano-6-fluoropyridine derivatives, has been claimed in patent literature as a scaffold for 3-substituted-6-aryl pyridines that act as ligands of the C5a receptor [3]. The cyano and fluorine substituents provide orthogonal functional handles for structural diversification while maintaining favorable drug-like physicochemical properties. Given the C5a receptor's role in immunological and inflammatory diseases, this building block offers a validated entry point for hit-to-lead campaigns in immunology and inflammation drug discovery programs.

Metal-Organic Complexes and Coordination Chemistry

2-Cyano-6-fluoropyridine has been demonstrated to form centrosymmetric dinuclear complexes with silver(I), exhibiting a molecular ladder-like structure linked by BF4- counteranions via Ag-F interactions [4]. The ortho-ortho positioning of the cyano and fluorine substituents enables bidentate coordination modes that are not accessible with alternative regioisomers (e.g., 2-cyano-5-fluoropyridine). This coordination chemistry expands the compound's utility beyond traditional organic synthesis into materials science, supramolecular chemistry, and the design of functional metal-organic frameworks.

Agrochemical Intermediate Synthesis

2-Cyano-6-fluoropyridine is documented as a building block for the synthesis of agrochemical active ingredients [5]. The cyano group serves as a precursor to carboxamide and amidine functionalities commonly found in fungicides, herbicides, and insecticides, while the fluorine atom contributes to enhanced metabolic stability and environmental persistence profiles required for agricultural applications. The compound's 66% synthetic yield from 2,6-difluoropyridine [6] provides a cost-effective route to fluorinated pyridine intermediates for agrochemical research and development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-6-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.